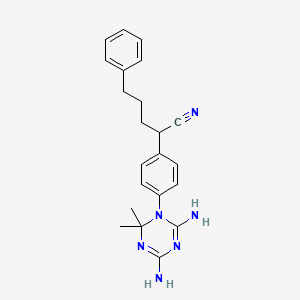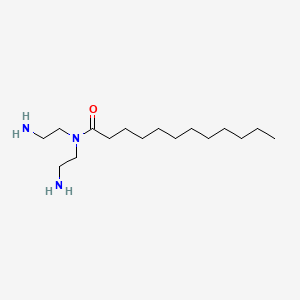
Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv.: is a chemical compound with the molecular formula C16H35N3O . It is a derivative of dodecanamide, characterized by the presence of aminoethyl groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. typically involves the reaction of dodecanoic acid with ethylenediamine . The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the amide bond. The reaction conditions may include elevated temperatures and specific pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process may also include purification steps such as distillation or chromatography to remove any impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The aminoethyl groups in the compound can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms.
科学的研究の応用
Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, surfactants, and other industrial products
作用機序
The mechanism of action of Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. involves its interaction with specific molecular targets and pathways. The aminoethyl groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired effects.
類似化合物との比較
Similar Compounds
Uniqueness
Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction profiles, making it suitable for specific applications in research and industry.
特性
CAS番号 |
73772-48-2 |
|---|---|
分子式 |
C16H35N3O |
分子量 |
285.47 g/mol |
IUPAC名 |
N,N-bis(2-aminoethyl)dodecanamide |
InChI |
InChI=1S/C16H35N3O/c1-2-3-4-5-6-7-8-9-10-11-16(20)19(14-12-17)15-13-18/h2-15,17-18H2,1H3 |
InChIキー |
CACWQNPWKQPNLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)N(CCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


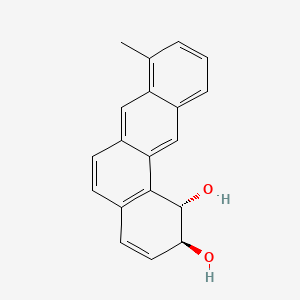
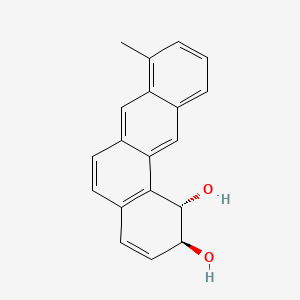


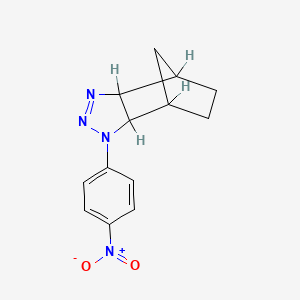
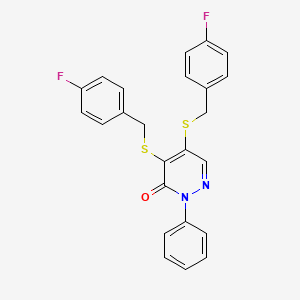
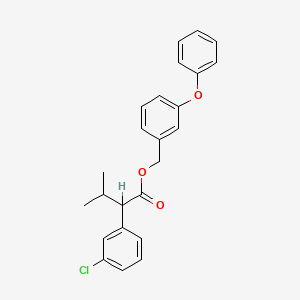
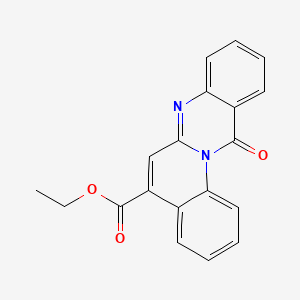
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)
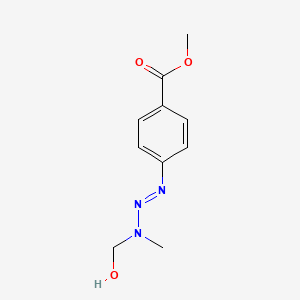

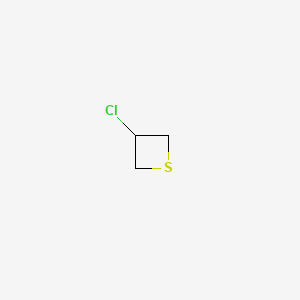
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
